molecular formula C9H10N2O4S B1586959 N-cyclopropyl-4-nitrobenzenesulfonamide CAS No. 549476-61-1

N-cyclopropyl-4-nitrobenzenesulfonamide

Cat. No. B1586959
CAS RN: 549476-61-1
M. Wt: 242.25 g/mol
InChI Key: SFXOKDPLGLHGIX-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-nitrobenzenesulfonamide” is a laboratory chemical . It is also known as “N-Cyclopropyl 4-Nitrophenylsulfonamide” and has a CAS number of 549476-61-1 .


Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . The method shows highly practical chemoselective and functional group compatibility .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N2O4S . The molecular weight is 242.249 g/mol . The InChI Key is SFXOKDPLGLHGIX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Transformations

N-cyclopropyl-4-nitrobenzenesulfonamide has versatile applications in chemical synthesis. It is used in the preparation of secondary amines through smooth alkylation processes, demonstrating its potential in the creation of various chemical compounds. For example, it undergoes Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near quantitative yields, which can be easily deprotected to yield secondary amines (Fukuyama, Cheung, & Jow, 1995). Additionally, its role in the development of robust processes for preparing high-quality chemicals, such as dicyclopropylamine hydrochloride, highlights its importance in chemical manufacturing (Mudryk, Zheng, Chen, & Eastgate, 2014).

Biological Applications

This compound derivatives have been studied for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. This suggests potential applications in addressing bacterial infections and biofilm-related problems (Abbasi et al., 2020).

Solid-Phase Synthesis

This compound has also been utilized in solid-phase synthesis. Polymer-supported benzenesulfonamides prepared from this compound and other primary amines have been key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This emphasizes its role in facilitating complex synthetic processes (Fülöpová & Soural, 2015).

Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as sodium N-bromo-p-nitrobenzenesulfonamide, have been reported for their use as oxidizing titrants in various chemical analyses, indicating its utility in quantitative chemical analysis (Gowda et al., 1983).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

N-cyclopropyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-3-5-9(6-4-8)16(14,15)10-7-1-2-7/h3-7,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOKDPLGLHGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392447
Record name N-cyclopropyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

549476-61-1
Record name N-cyclopropyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the oxygen-mediated Chan-Lam coupling reaction involving N-Cyclopropyl-4-nitrobenzenesulfonamide in the synthesis of Dicyclopropylamine Hydrochloride?

A1: The research by [] highlights a novel approach to synthesizing Dicyclopropylamine Hydrochloride, a compound with potential applications in pharmaceuticals. This compound serves as a crucial starting material in this process. The researchers employed an oxygen-mediated Chan-Lam coupling reaction, where this compound reacts with cyclopropylboronic acid in the presence of a copper catalyst and oxygen. This reaction leads to the formation of a coupled product where the two cyclopropyl groups are linked via a nitrogen atom. Subsequent removal of the 4-nitrobenzenesulfonyl (p-nosyl) protecting group yields the desired Dicyclopropylamine Hydrochloride. This method offers several advantages, including high yield and improved safety, compared to previous synthetic routes.

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